5-(2-Chloroethyl)-1H-imidazole hydrochloride
Overview
Description
5-(2-Chloroethyl)-1H-imidazole hydrochloride, also known as CENU, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of alkylating agents, which are known for their ability to interfere with DNA replication and cell division. In
Scientific Research Applications
Pharmaceutical Synthesis
Imidazole derivatives are commonly used as intermediates in the synthesis of various pharmaceuticals. They play a crucial role in the development of drugs with diverse therapeutic effects, including antibacterial, anti-inflammatory, antidiabetic, and antitumor activities .
Agrochemical Intermediates
These compounds serve as intermediates in the production of agrochemicals, contributing to the development of products that protect crops from pests and diseases .
Dyestuff Intermediates
Imidazole derivatives are also used in the synthesis of dyes and pigments, which are applied in industries ranging from textiles to printing .
Chemical Biology Research
In chemical biology, imidazole derivatives facilitate the chemical synthesis of peptides and proteins, labeling of proteins of interest, and manipulation of RNA structures and functions .
Material Science
Some imidazole derivatives are utilized in material science, particularly in the creation of materials for dental applications such as denture stomatitis treatment .
Multicomponent Chemical Reactions
These compounds are involved in diverse multicomponent reactions under various conditions, showcasing their versatility in synthetic chemistry .
Mechanism of Action
Target of Action
The primary targets of 5-(2-Chloroethyl)-1H-imidazole hydrochloride and 4-(2-Chloroethyl)-1H-imidazole hydrochloride are DNA molecules within cells . These compounds belong to a class of drugs known as alkylating agents, which interact directly with DNA and disrupt its function .
Mode of Action
5-(2-Chloroethyl)-1H-imidazole hydrochloride and 4-(2-Chloroethyl)-1H-imidazole hydrochloride work by binding to DNA, crosslinking two strands, and preventing cell duplication . They bind to the N7 nitrogen on the DNA base guanine . This interaction disrupts the normal function of DNA, leading to cell death .
Biochemical Pathways
The action of 5-(2-Chloroethyl)-1H-imidazole hydrochloride and 4-(2-Chloroethyl)-1H-imidazole hydrochloride affects the DNA replication pathway . By crosslinking DNA strands, these compounds prevent the DNA from unzipping for replication. This disruption prevents the cell from dividing and leads to cell death .
Result of Action
The result of the action of 5-(2-Chloroethyl)-1H-imidazole hydrochloride and 4-(2-Chloroethyl)-1H-imidazole hydrochloride is the death of the targeted cells . By preventing DNA replication, these compounds cause the cells to die, which can lead to the shrinkage of tumors in the case of cancer treatment .
properties
IUPAC Name |
5-(2-chloroethyl)-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYMIZRIGGBHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982840 | |
Record name | 5-(2-Chloroethyl)-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroethyl)-1H-imidazole hydrochloride | |
CAS RN |
6429-10-3 | |
Record name | 6429-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Chloroethyl)-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chloroethyl)-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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